molecular formula C12H13NO3 B3190616 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid CAS No. 446830-66-6

3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

Cat. No. B3190616
M. Wt: 219.24 g/mol
InChI Key: IMINNYIBRCDGIB-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The compound “3-ethyl-5-methoxy-1H-indole-2-carboxylic acid” is a derivative of indole.

Scientific Research Applications

Synthesis of Novel Compounds

Research on the synthesis of novel indole derivatives, including those related to 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, has been explored. For example, the synthesis of indole-benzimidazole derivatives using indole carboxylic acids has been achieved through high-temperature condensation processes, highlighting the versatility of indole derivatives in creating new chemical compounds (Wang et al., 2016).

Molecular Structure Analysis

The crystal and molecular structure of compounds like 5-methoxyindole-3-acetic acid have been extensively studied. These studies provide insights into the conformation, hydrogen bonding, and molecular interactions of indole derivatives, which are crucial for understanding their chemical properties and potential applications (Sakaki et al., 1975).

Spectroscopic Profiling and Computational Studies

Detailed spectroscopic analysis, such as FT-IR, FT-Raman, UV, and NMR profiling, of indole derivatives like methyl 5-methoxy-1H-indole-2-carboxylate, provides essential data on their electronic nature, vibrational modes, and chemical reactivity. Computational studies, including HOMO-LUMO energy distribution and molecular electrostatic potential analysis, further enhance our understanding of these molecules' properties (Almutairi et al., 2017).

Potential Pharmaceutical Applications

Indole derivatives have been synthesized for potential pharmaceutical applications. Studies on compounds like 5-methoxy-2-methyl-1-(3,4-methylenedioxybenzoyl)indole-3-acetic acid, an anti-inflammatory agent, emphasize the significance of indole derivatives in drug development and therapeutic interventions (Nakatsuka et al., 1976).

Chemical Reactions and Functionalization

Research has been conducted on the functionalization of indole derivatives, exploring various chemical reactions and synthesis methods. These studies contribute to the development of new synthetic pathways and the understanding of reaction mechanisms involving indole compounds (Velikorodov et al., 2016).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, more research is needed to explore the potential of “3-ethyl-5-methoxy-1H-indole-2-carboxylic acid” in various therapeutic applications.

properties

IUPAC Name

3-ethyl-5-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-8-9-6-7(16-2)4-5-10(9)13-11(8)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMINNYIBRCDGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252530
Record name 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

CAS RN

446830-66-6
Record name 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446830-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Khurana, HI Ali, T Olszewska, KH Ahn… - Journal of medicinal …, 2014 - ACS Publications
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (1; ORG27569) is a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1). Here, we …
Number of citations: 55 pubs.acs.org
P Thanigaimalai, S Konno, T Yamamoto… - European journal of …, 2013 - Elsevier
We report the design and synthesis of a series of dipeptide-type inhibitors with novel P3 scaffolds that display potent inhibitory activity against SARS-CoV 3CL pro . A docking study …
Number of citations: 95 www.sciencedirect.com

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